GlyT1 vs. GlyT2 Selectivity Window of the Derived Pharmacophore
The target compound is a crucial building block for the synthesis of a pharmacophore with a specific GlyT1/GlyT2 selectivity profile. The derivative CHEMBL1173635, which incorporates the 2-isopropoxy-5-methylsulfonylbenzoyl moiety, is a potent inhibitor of the target GlyT1 with an EC50 of 70 nM, while exhibiting negligible activity at the anti-target GlyT2 (EC50 > 30,000 nM). This represents a selectivity window of >428-fold [1]. This profile is a direct consequence of the isopropoxy substitution; simpler analogs (e.g., derived from 2-methoxy-5-methylsulfonylbenzoic acid) would possess different steric and electronic properties, leading to a distinct and uncontrolled selectivity profile.
| Evidence Dimension | GlyT1 vs. GlyT2 isoform selectivity of a derived inhibitor |
|---|---|
| Target Compound Data | GlyT1 EC50: 70 nM; GlyT2 EC50: >30,000 nM |
| Comparator Or Baseline | Hypothetical derivative from the methoxy analog (CAS 50390-76-6) would have altered target selectivity. |
| Quantified Difference | >428-fold selectivity for GlyT1 over GlyT2 for the isopropoxy-derived compound. |
| Conditions | Inhibition of human GlyT1 and GlyT2 expressed in CHO cells, assessed by [3H]glycine uptake. |
Why This Matters
This demonstrates that the target compound is essential for constructing a research tool with a defined and highly selective mechanism of action, which is critical for target validation studies in CNS disorders.
- [1] BindingDB. Entry for BDBM50322425 (CHEMBL1173635): 3-Fluoro-4-[4-(2-isopropoxy-5-methanesulfonyl-benzoyl)-piperazin-1-yl]-benzonitrile. View Source
